REACTION_CXSMILES
|
[C:1]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:13]([O:17][C:18]1[CH:23]=[CH:22][C:21]([CH:24]=[CH2:25])=[CH:20][CH:19]=1)[CH:14]1[O:16][CH2:15]1.[C:26]([O:31][CH2:32][CH2:33][OH:34])(=[O:30])[C:27]([CH3:29])=[CH2:28].N([C:44](C)(CC)[C:45]([O-:47])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:13]([O:17][C:18]1[CH:23]=[CH:22][C:21]([CH:24]=[CH2:25])=[CH:20][CH:19]=1)[CH:14]1[O:16][CH2:15]1.[C:26]([O:31][CH2:32][CH2:33][OH:34])(=[O:30])[C:27]([CH3:29])=[CH2:28].[CH3:15][O:16][CH2:14][CH2:13][O:17][CH2:18][CH2:19][O:47][CH2:45][CH3:44] |f:6.7.8|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1OCCCC1
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=CC=C(C=C1)C=C
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as a radical polymerization initiator, and polymerization
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate a polymer
|
Type
|
FILTRATION
|
Details
|
The crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethylene glycol ethyl methyl ether
|
Type
|
CUSTOM
|
Details
|
were removed by distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1OCCCC1.C(C1CO1)OC1=CC=C(C=C1)C=C.C(C(=C)C)(=O)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |